Xanthatin
Overview
Description
Xanthatin is a sesquiterpene lactone compound isolated from the plant Xanthium chinese Mill. It is known for its potential as a colchicine binding site inhibitor and has shown significant biological activities, including antitumor properties .
Preparation Methods
Xanthatin can be isolated from Xanthium chinese Mill. The isolation process involves extracting the plant material with organic solvents such as chloroform or ether. The extract is then subjected to chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Xanthatin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles under appropriate conditions.
Scientific Research Applications
Xanthatin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying sesquiterpene lactones and their chemical properties.
Medicine: Its antitumor activity has been demonstrated in vitro, where it induces apoptosis in cancer cells.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Xanthatin exerts its effects by inhibiting the activation of STAT3, leading to the induction of apoptosis in cancer cells. It also generates reactive oxygen species, which further contribute to its antitumor activity . The compound interacts with the colchicine binding site on tubulin, destabilizing microtubules and disrupting cell division .
Comparison with Similar Compounds
Xanthatin is similar to other sesquiterpene lactones such as this compound, costunolide, and dehydrocostuslactone. it is unique in its specific inhibition of the STAT3 pathway and its potential as a colchicine binding site inhibitor . These properties distinguish it from other compounds in the same class.
Biological Activity
Xanthatin, a sesquiterpene lactone derived from the plant Xanthium strumarium, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's pharmacological properties, particularly its anticancer, anti-inflammatory, and antiparasitic effects.
Chemical Structure and Source
This compound is primarily isolated from the burs of Xanthium strumarium, a member of the Asteraceae family. Its structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
Anticancer Activity
Numerous studies have highlighted this compound's potential as an anticancer agent:
- Inhibition of Cancer Cell Proliferation : this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it showed IC50 values of 16.1 µM and 18.4 µM against MCF-7 breast cancer cells and their mammospheres, respectively . This indicates its potential to inhibit tumor growth effectively.
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Mechanism of Action : Research suggests that this compound induces apoptosis in cancer cells through mechanisms such as:
- Induction of Reactive Oxygen Species (ROS) : This leads to cellular stress and apoptosis .
- Inhibition of Topoisomerase IIα : this compound acts as a catalytic inhibitor, disrupting DNA replication in cancer cells .
- Regulation of Gene Expression : It upregulates growth arrest and DNA damage-inducible genes (GADD45G) while downregulating stemness markers like Nanog, Oct4, and Sox2 .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 16.1 | Anti-proliferative |
MCF-7 Mammospheres | 18.4 | Inhibition of viability |
HL-60 (Leukemia) | 2.63 | Induces apoptosis |
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties:
- Inhibition of Prostaglandin Synthesis : It inhibits PGE2 synthesis by 24% and 5-lipoxygenase activity by 92% at specific concentrations (100 µg/mL) . This suggests its potential utility in managing inflammatory diseases.
Antiparasitic Effects
The compound also shows promise as an antiparasitic agent:
- Activity Against Trypanosoma brucei : this compound was found to be highly effective against the bloodstream forms of T. brucei, with an IC50 value of 2.63 µg/mL and a selectivity index of 20 . This indicates its potential as a treatment for trypanosomiasis.
Case Studies and Research Findings
Several studies have evaluated this compound's biological activities:
- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including colon (WiDr), breast (MDA-MB-231), and lung (NCI-H417) cancers .
- Anti-inflammatory Mechanisms : A detailed examination revealed that this compound's inhibition of inflammatory mediators could be beneficial in treating conditions characterized by excessive inflammation .
- Caspase Activation : The induction of caspase 3/7 activity in pancreatic cancer cells after treatment with this compound suggests its role in promoting programmed cell death .
Properties
IUPAC Name |
7-methyl-3-methylidene-6-(3-oxobut-1-enyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRPTFMVULVGIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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